
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a benzylisoquinoline alkaloid, a class of molecules known for their complex structures and diverse biological activities. The specific compound appears to be relatively novel or less studied in scientific literature.
Synthesis Analysis
- The compound can be synthesized from natural sources such as the leaves of Beilschmiedia brevipes. The synthesis involves various spectroscopic methods including 1D and 2D-NMR, UV, IR, and HRESIMS for structural establishment (Pudjiastuti et al., 2010).
Molecular Structure Analysis
- Structural elucidation is typically achieved through advanced spectroscopic techniques. For similar compounds, X-ray diffraction data has been used for full characterization (Bonilla-Castañeda et al., 2022).
Chemical Reactions and Properties
- Similar compounds exhibit a range of chemical reactions. For instance, the electrochemical study of catechol and its derivatives in methanol showed conversion to various quinone forms, which is indicative of the reactive nature of these compounds in electrochemical environments (Nematollahi & Golabi, 1996).
Physical Properties Analysis
- Physical properties such as crystal structure and molecular conformation can be determined using techniques like X-ray single crystal diffraction analysis. This analysis helps in understanding the spatial arrangement of atoms within the compound (Chen, Ye, & Hu, 2012).
科学的研究の応用
Discovery and Structural Analysis
A study by Pudjiastuti et al. (2010) describes the isolation of a new benzylisoquinoline alkaloid from the leaves of Beilschmiedia brevipes, closely related to the compound . This research highlights the compound's structural elucidation through spectroscopic methods, including 1D- and 2D-NMR, UV, IR, and HRESIMS, showcasing its chemical complexity and significance in natural product chemistry (Pudjiastuti et al., 2010).
Synthetic Applications
Roberts et al. (1997) demonstrated the synthetic versatility of a related compound, 6,7-dimethoxy-4-methylquinoline, in the formal total syntheses of various complex molecules, such as Damirones A and B, Batzelline C, Isobatzelline C, Discorhabdin C, and Makaluvamines A-D. This study showcases the compound's utility as a building block in the synthesis of complex natural products and pharmaceuticals (Roberts et al., 1997).
Chemical Modification Studies
Brossi and Teitel (1970) conducted a detailed study on the partial O-demethylation of aromatic dimethoxy-substituted 3,4-dihydroisoquinolines, akin to the compound of interest. Their findings on the selective cleavage of methoxyl groups contribute to the understanding of chemical modifications and the generation of derivatives with potentially altered biological activities (Brossi & Teitel, 1970).
Antioxidant Properties
The study by Balaydın et al. (2010) on the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including a natural product, reveals the potential of similar compounds in exhibiting significant antioxidant activities. This research underscores the importance of these molecules in developing new antioxidants for pharmacological or food industry applications (Balaydın et al., 2010).
Novel Synthesis Methods
Fredriksson and Stone-Elander (2002) introduced a new microwave-assisted method for the rapid demethylation of methyl phenyl ethers, showcasing an efficient approach to modifying compounds similar to the one . This method offers a faster route to synthesizing derivatives and removing protecting groups, which is crucial in synthetic organic chemistry and drug development processes (Fredriksson & Stone-Elander, 2002).
特性
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO6/c1-30-19-9-11-20(12-10-19)34-17-23-22-16-26(33-4)25(32-3)15-18(22)13-14-28(23)27(29)21-7-5-6-8-24(21)31-2/h5-12,15-16,23H,13-14,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYVVJPDBFZWSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

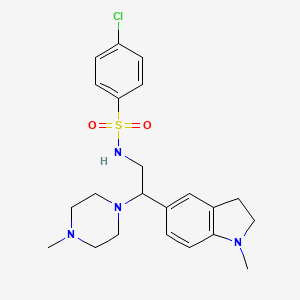

![3-(4-Chlorophenyl)-5-[1-(4-fluorophenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B2489071.png)

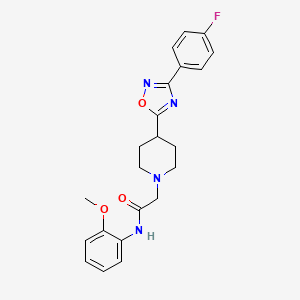
![2-((6,8-dimethyl-5,7-dioxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2489079.png)
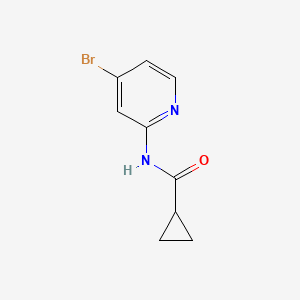
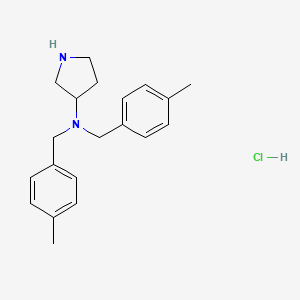
![(4-Bromo-2-fluorophenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489082.png)
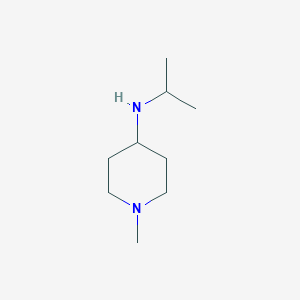
![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoic acid](/img/structure/B2489085.png)
![N-[4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}sulfamoyl)phenyl]acetamide](/img/structure/B2489086.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(2-bromo-4,6-difluorophenyl)isoxazole-3-carboxamide](/img/structure/B2489087.png)
